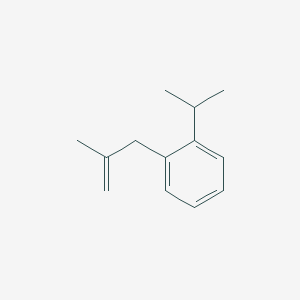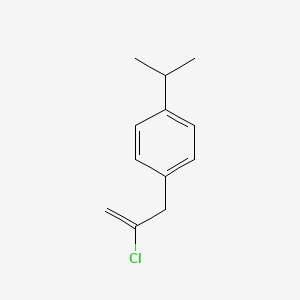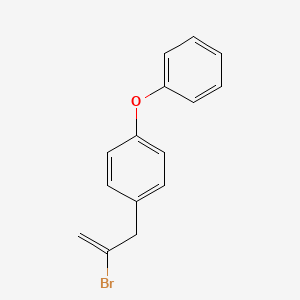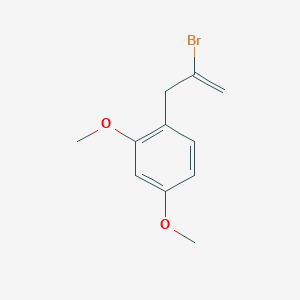
2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene
説明
The compound “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene” is a chlorinated, dimethoxy-substituted phenyl butene. This suggests that it might be used in organic synthesis, possibly as an intermediate in the production of more complex molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods available for the synthesis of similar compounds. For example, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a butene backbone with a phenyl ring substituted at the 4-position. The phenyl ring is further substituted at the 2 and 5 positions with methoxy groups, and at the 4 position with a chlorine atom .
科学的研究の応用
Electrochemical Synthesis
3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a structurally related compound, was synthesized using electrooxidative double ene-type chlorination. This process, conducted at room temperature, could be relevant for similar electrochemical preparations of 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Photochemical Generation of Aryl Cations
The photochemistry of aromatic halides, like 4-chloroanisole, in solvents can lead to the generation of aryl cations. This process could potentially be applied to the generation of specific cations from this compound (Protti, Fagnoni, Mella, & Albini, 2004).
Detoxification Pathways Involving Glutathione
Chloroprene, a similar chlorinated butene, undergoes detoxification through glutathione pathways. Understanding these pathways could provide insights into the metabolism or detoxification processes of this compound (Munter, Cottrell, Golding, & Watson, 2003).
Synthesis of 2,5-Dihydrothiophene
The synthesis of 2,5-Dihydrothiophene through reactions involving 1,4-dichloro-2-butene can provide a template for similar syntheses using this compound (Everhardus, Gräting, & Brandsma, 2010).
Catalytic Oligomerization
Research on the oligomerization of 1-butene catalyzed by iron−bis(arylimino)pyridine could be relevant for understanding how this compound might behave in similar catalytic processes (Raucoules, Bruin, Raybaud, & Adamo, 2009).
将来の方向性
Given the lack of information on “2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene”, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and synthetic studies to develop methods for its preparation .
特性
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTUOZOKRHVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)
![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)









